4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile
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Overview
Description
4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrimidine ring, a piperidine ring, and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the pyrimidine and piperidine intermediates with a benzonitrile group under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzonitrile derivatives .
Scientific Research Applications
4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile involves its interaction with molecular targets such as protein kinase B (Akt). By binding to the active site of Akt, this compound inhibits its activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. This inhibition disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B (Akt) and have similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit inhibitory activity against various kinases and are studied for their anticancer properties.
Uniqueness
4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile stands out due to its specific structure, which allows for high selectivity and potency in inhibiting protein kinase B (Akt). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C17H17N5O |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-[4-(pyrimidin-4-ylamino)piperidine-1-carbonyl]benzonitrile |
InChI |
InChI=1S/C17H17N5O/c18-11-13-1-3-14(4-2-13)17(23)22-9-6-15(7-10-22)21-16-5-8-19-12-20-16/h1-5,8,12,15H,6-7,9-10H2,(H,19,20,21) |
InChI Key |
JXIFNLXNTLMVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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